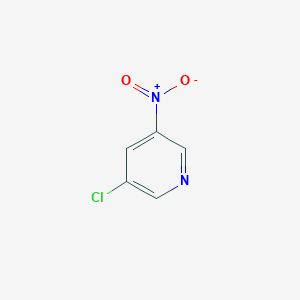

3-Chloro-5-nitropyridine

Overview

Description

Synthesis Analysis

The synthesis of 3-Chloro-5-nitropyridine involves several steps. A method for preparing 2-chloro-5-nitropyridine, which could potentially be adapted for this compound, involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine . Another method involves the nitration of pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For example, vibrational spectroscopy of 2-chloro-5-nitropyridine has been investigated by means of quantum chemical calculations .Chemical Reactions Analysis

The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis

This compound has a melting point of 86°C and a predicted boiling point of 228.2±20.0°C . Its predicted density is 1.489±0.06 g/cm3 . It is stored at room temperature and is sealed in dry conditions .Scientific Research Applications

Chemical Kinetics and Reactions

- Nucleophilic Substitutions : The kinetics of nucleophilic substitutions at the pyridine ring, specifically with 2-chloro-5-nitropyridine, have been extensively studied. Research by Hamed (1997) investigated the reactions of 2-chloro-5-nitropyridine with different nucleophiles, indicating a preference for p-substitution due to the stability of the p-quinonoid structure (Hamed, 1997).

Structural and Physical Analysis

- Intermediate Structures in Reactions : Haynes and Pett (2007) explored the reaction of 2-chloro-3-nitropyridine and its structural intermediates, providing insights into the reaction pathways of similar compounds like 2-chloro-5-nitropyridine (Haynes & Pett, 2007).

- Electron Spin Resonance (ESR) Spectra : The ESR spectra of 2-chloro-5-nitropyridine and other substituted pyridines have been analyzed for their electronic properties, providing valuable information on their molecular behavior (Cottrell & Rieger, 1967).

Synthesis and Applications in Organic Chemistry

- Synthesis of Derivatives : Research into the synthesis of various derivatives of 2-chloro-5-nitropyridine has been conducted, highlighting its potential in creating a range of compounds for different applications. For example, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine demonstrates its versatility (Jun, 2007).

- Potential Anticancer Agents : The synthesis of compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from chloronitropyridines, including 2-chloro-5-nitropyridine, indicates their potential in developing anticancer agents (Temple et al., 1983).

Molecular and Theoretical Studies

- Molecular Structure Analysis : Studies like those by Selvam et al. (2020) have conducted theoretical and experimental investigations into the molecular structures of chloronitropyridine derivatives, providing insights into their chemical properties and potential applications (Selvam et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Nitropyridines, the class of compounds to which 3-chloro-5-nitropyridine belongs, are known to be precursors of potential pharmaceutical and agrochemical importance .

Biochemical Pathways

Nitropyridines are known to undergo reactions with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s high lipophilicity suggests that it may have good bioavailability .

Action Environment

The compound’s stability in dry, room temperature conditions suggests that it may be relatively stable under a variety of environmental conditions .

Biochemical Analysis

Biochemical Properties

Nitropyridines, a class of compounds to which 3-Chloro-5-nitropyridine belongs, are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been reported.

Molecular Mechanism

It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . This could potentially influence its interactions with biomolecules and its effects at the molecular level.

properties

IUPAC Name |

3-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXEQVAHJCPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376555 | |

| Record name | 3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22353-33-9 | |

| Record name | 3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)